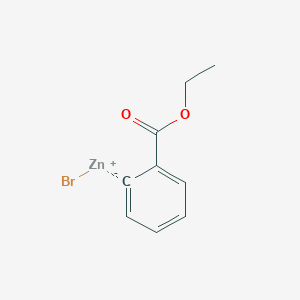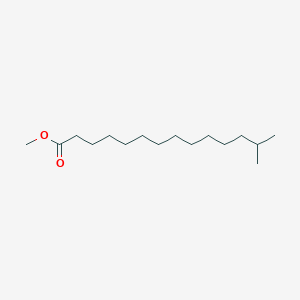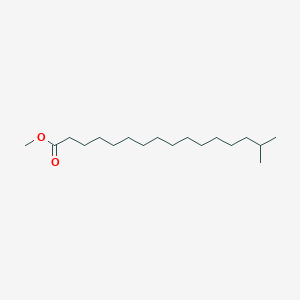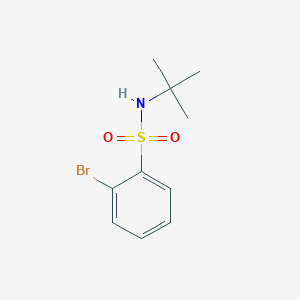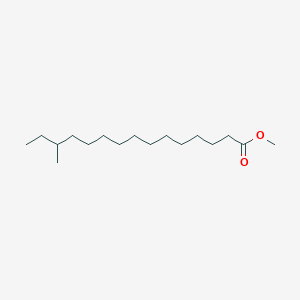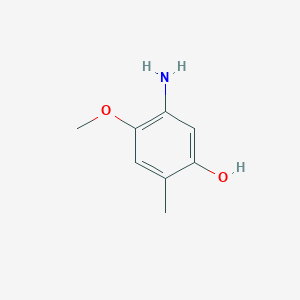
Phenol, 5-amino-4-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 5-amino-4-methoxy-2-methyl-, also known as 4-Amino-3-methoxy-5-methylphenol, is an organic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of phenol and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Phenol, 5-amino-4-methoxy-2-methyl- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Phenol, 5-amino-4-methoxy-2-methyl- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phenol, 5-amino-4-methoxy-2-methyl- is its versatility. It can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been shown to have various biochemical and physiological effects, making it a useful tool in scientific research.
However, there are also some limitations to the use of Phenol, 5-amino-4-methoxy-2-methyl-. One of the main limitations is its toxicity. This compound can be toxic if ingested or inhaled and can cause skin irritation. Therefore, it should be handled with care in the laboratory.
Direcciones Futuras
There are several future directions for research involving Phenol, 5-amino-4-methoxy-2-methyl-. One area of research is the development of new drugs based on this compound. It has been shown to have anticancer and antiviral activity, and further research could lead to the development of new drugs for these conditions.
Another area of research is the investigation of the mechanism of action of Phenol, 5-amino-4-methoxy-2-methyl-. Further research could help to elucidate the exact biochemical and physiological effects of this compound and could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
In conclusion, Phenol, 5-amino-4-methoxy-2-methyl- is a versatile compound that has been widely used in scientific research. It has various applications, including the synthesis of pharmaceuticals and agrochemicals, and has been shown to have various biochemical and physiological effects. While there are some limitations to its use, further research could lead to the development of new drugs and a better understanding of its mechanism of action.
Aplicaciones Científicas De Investigación
Phenol, 5-amino-4-methoxy-2-methyl- has been widely used in scientific research for various applications. One of the most common applications is in the synthesis of pharmaceuticals and agrochemicals. This compound has been used as a starting material in the synthesis of various drugs, including anti-inflammatory, antiviral, and anticancer drugs. It has also been used in the synthesis of herbicides and insecticides.
Propiedades
Número CAS |
137290-78-9 |
|---|---|
Nombre del producto |
Phenol, 5-amino-4-methoxy-2-methyl- |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-amino-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4,10H,9H2,1-2H3 |
Clave InChI |
MUHQJMUYRYHUIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)N)OC |
SMILES canónico |
CC1=CC(=C(C=C1O)N)OC |
Sinónimos |
Phenol, 5-amino-4-methoxy-2-methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

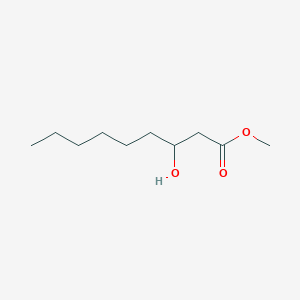
![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)

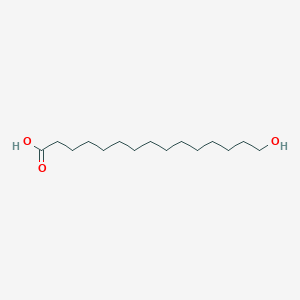
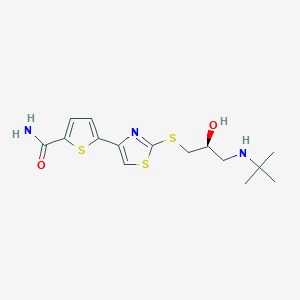


![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)
